molecular formula C41H74O5 B1242085 [(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (13Z,16Z)-docosa-13,16-dienoate

[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (13Z,16Z)-docosa-13,16-dienoate

Cat. No.: B1242085
M. Wt: 647 g/mol
InChI Key: GPTNTTOKYPVRNK-VWMWQVQRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (13Z,16Z)-docosa-13,16-dienoate involves the esterification of glycerol with palmitoleic acid and docosadienoic acid. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using techniques like column chromatography to isolate the desired diglyceride.

Industrial Production Methods

Industrial production of this compound can be achieved through enzymatic methods using lipases. These enzymes catalyze the esterification of glycerol with the respective fatty acids under mild conditions, making the process more environmentally friendly and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (13Z,16Z)-docosa-13,16-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

    Transesterification: Catalysts like sodium methoxide or lipases are employed.

Major Products Formed

Scientific Research Applications

[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (13Z,16Z)-docosa-13,16-dienoate has several scientific research applications:

    Chemistry: Used as a model compound to study lipid behavior and interactions.

    Biology: Investigated for its role in cellular signaling and metabolism.

    Medicine: Explored for its potential in treating metabolic disorders and as a biomarker for certain diseases.

    Industry: Utilized in the formulation of cosmetics and nutritional supplements.

Mechanism of Action

[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (13Z,16Z)-docosa-13,16-dienoate exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (13Z,16Z)-docosa-13,16-dienoate is unique due to its specific combination of fatty acid chains, which imparts distinct physical and chemical properties. Its presence in human blood and its role as a metabolite in both humans and yeast further highlight its biological significance .

Properties

Molecular Formula

C41H74O5

Molecular Weight

647 g/mol

IUPAC Name

[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (13Z,16Z)-docosa-13,16-dienoate

InChI

InChI=1S/C41H74O5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h11,13-14,16-18,39,42H,3-10,12,15,19-38H2,1-2H3/b13-11-,16-14-,18-17-/t39-/m0/s1

InChI Key

GPTNTTOKYPVRNK-VWMWQVQRSA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (13Z,16Z)-docosa-13,16-dienoate
Reactant of Route 2
Reactant of Route 2
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (13Z,16Z)-docosa-13,16-dienoate
Reactant of Route 3
Reactant of Route 3
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (13Z,16Z)-docosa-13,16-dienoate
Reactant of Route 4
Reactant of Route 4
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (13Z,16Z)-docosa-13,16-dienoate
Reactant of Route 5
Reactant of Route 5
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (13Z,16Z)-docosa-13,16-dienoate
Reactant of Route 6
Reactant of Route 6
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (13Z,16Z)-docosa-13,16-dienoate

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